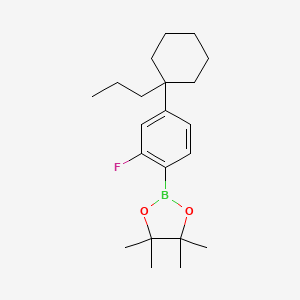
2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester is a boronic acid derivative with the molecular formula C15H22BFO2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester typically involves the reaction of 2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the high purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester primarily undergoes reactions typical of boronic esters, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene) are commonly used.
Protodeboronation: Protic solvents (e.g., methanol) and bases (e.g., NaOH) are typically employed.
Major Products
Scientific Research Applications
2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester involves its role in Suzuki-Miyaura coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and cyclohexyl groups.
4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: Contains a carboxy group, making it more polar and potentially more reactive in certain conditions.
Uniqueness
2-Fluoro-4-(trans-propylcyclohexyl)phenyl boronic acid pinacol ester is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the fluoro group can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C21H32BFO2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-[2-fluoro-4-(1-propylcyclohexyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H32BFO2/c1-6-12-21(13-8-7-9-14-21)16-10-11-17(18(23)15-16)22-24-19(2,3)20(4,5)25-22/h10-11,15H,6-9,12-14H2,1-5H3 |
InChI Key |
GRDHGMXAXAKJOO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CCCCC3)CCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















